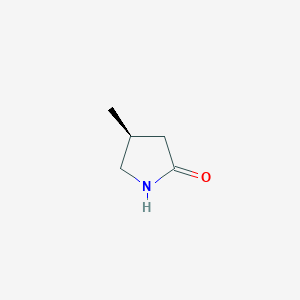

(S)-4-Methylpyrrolidin-2-one

CAS No.: 31551-66-3

Cat. No.: VC8017738

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31551-66-3 |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| IUPAC Name | (4S)-4-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |

| Standard InChI Key | YRKRGYRYEQYTOH-BYPYZUCNSA-N |

| Isomeric SMILES | C[C@H]1CC(=O)NC1 |

| SMILES | CC1CC(=O)NC1 |

| Canonical SMILES | CC1CC(=O)NC1 |

Introduction

Structural and Chemical Properties

Molecular Configuration

The compound’s bicyclic structure consists of a five-membered pyrrolidine ring fused with a lactam group. Chirality at the 4-position creates two enantiomers, with the (S)-configuration exhibiting distinct reactivity in stereoselective reactions. Theoretical calculations on analogous pyrrolidinone complexes suggest planar arrangements of substituents, though resonance effects may influence electronic distribution .

Table 1: Comparative Physical Properties of Pyrrolidinone Derivatives

*Values inferred from structurally similar compounds .

Synthesis and Industrial Production

Laboratory-Scale Methods

Cyclization of N-substituted amino acids under acidic or basic conditions represents a common synthetic route. For example, Zoretic et al. (1980) demonstrated the utility of stereoselective cyclization using proline derivatives, achieving enantiomeric excess through chiral auxiliaries . Catalytic hydrogenation of oxime intermediates, as reported in BASF SE patents, offers scalable yields under high-pressure conditions .

Coordination Chemistry Insights

Studies on calcium complexes of 1-methylpyrrolidin-2-one reveal that the carbonyl oxygen participates in metal coordination, forming octahedral geometries with bond lengths of 2.308–2.341 Å . This reactivity suggests potential for (S)-4-Methylpyrrolidin-2-one in designing chiral coordination polymers, though experimental data specific to the (S)-enantiomer remain limited.

Applications in Materials Science

Polyamide Synthesis

Calcium ions in NMP solutions facilitate the synthesis of thermally stable polyamides, as demonstrated by Mallakpour and Kolahdoozan (2008) . The (S)-enantiomer’s chiral environment could enhance polymer crystallinity, though this hypothesis requires validation through targeted studies.

Drug Delivery Systems

NMP/calcium chloride solutions enable the formulation of solid self-nanoemulsifying drug-delivery systems . The stereochemistry of (S)-4-Methylpyrrolidin-2-one may influence drug release kinetics, particularly for enantiomerically pure therapeutics.

Comparative Analysis with Structural Analogs

1-Methylpyrrolidin-2-one (NMP)

NMP’s non-chiral structure limits its utility in asymmetric synthesis but enhances its role as a polar aprotic solvent. Industrial applications in polymer production and electronics cleaning contrast with the (S)-enantiomer’s niche in enantioselective catalysis .

Pyrrolidin-2-one

The parent compound lacks substituents, reducing steric hindrance but limiting functional diversity. Comparative DFT studies suggest that methyl groups in (S)-4-Methylpyrrolidin-2-one alter electron density distributions, affecting reactivity in nucleophilic substitutions .

Challenges and Future Directions

Synthetic Optimization

Current methods for enantioselective synthesis suffer from low yields and harsh conditions. Advances in organocatalysis or enzymatic resolution could address these limitations, leveraging the compound’s chiral center for greener production.

Unexplored Biological Pathways

The compound’s potential in modulating KLF2 expression or adhesion molecules remains untested. Collaborative studies between synthetic chemists and pharmacologists are essential to unlock its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume